molecular formula C7H6F2O2 B1597864 2-(Difluoromethoxy)phenol CAS No. 53104-96-4

2-(Difluoromethoxy)phenol

Cat. No. B1597864
Key on ui cas rn: 53104-96-4
M. Wt: 160.12 g/mol
InChI Key: PVNTURWWDZNXTK-UHFFFAOYSA-N
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Patent
US04758579

Procedure details

275 g of chlorodifluoromethane are passed into a solution of 100 g of pyrocatechol, 220 g of sodium hydroxide and 60 g of sodium dithionite in 500 ml of water and 400 ml of dioxane at 50°-55° C. analogously to L. N. Sedova et al., Zh. Org. Khim. 6, 568 (1970). After distillation at 61°-62° C./1.0-1.1 kPa, a mixture of 1,2-bis(difluoromethoxy)benzene and 2-difluoromethoxyphenol is obtained, the products being separated by chromatography on silica gel by means of cyclohexane/ethyl acetate (4:1).
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([F:4])[F:3].[C:5]1([C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[OH:8])[OH:6].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O.O1CCOCC1>[F:3][CH:2]([F:4])[O:6][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
ClC(F)F
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
220 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation at 61°-62° C./1.0-1.1 kPa
ADDITION
Type
ADDITION
Details
a mixture of 1,2-bis(difluoromethoxy)benzene

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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